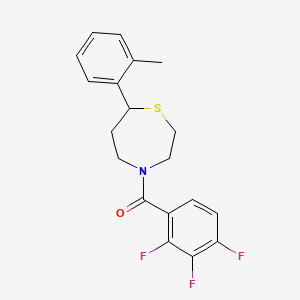
(7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone is a useful research compound. Its molecular formula is C19H18F3NOS and its molecular weight is 365.41. The purity is usually 95%.
BenchChem offers high-quality (7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurokinin-3-Rezeptor-Antagonisten
Diese Verbindung ist Teil einer neuartigen Klasse von N-Acyl-[3-substituierten]-[8-substituierten]-5,6-Dihydro-[1,2,4]triazolo[4,3-a]pyrazinen, die selektive Antagonisten des Neurokinin-3-Rezeptors (NK-3) sind . Diese Verbindungen sind als therapeutische Mittel nützlich, insbesondere bei der Behandlung und/oder Vorbeugung einer Vielzahl von Erkrankungen oder Störungen des zentralen Nervensystems (ZNS) und der Peripherie .
Behandlung des polyzystischen Ovarialsyndroms (PCOS)
Die Verbindung wurde in einem Verfahren zur Behandlung und/oder Vorbeugung des polyzystischen Ovarialsyndroms (PCOS) eingesetzt. Dies beinhaltet die Verabreichung einer pharmazeutisch wirksamen Menge der Verbindung oder eines pharmazeutisch akzeptablen Solvats davon .
Synthese von aromatischen Amiden
Die Verbindung kann bei der Synthese von aromatischen Amiden verwendet werden. Eine mechanismengeleitete Entdeckung einer synthetischen Methodik ermöglicht die Herstellung von aromatischen Amiden aus 2-Brom-2,2-difluoracetamiden unter Verwendung einer kupferkatalysierten direkten Arylierung .
Kupferkatalyse
Die Verbindung wurde in kupferkatalysierten Reaktionen verwendet. Leicht verfügbare und strukturell einfache Arylvorläufer wie Arylboronsäuren, Aryltrialkoxysilane und Dimethylarylsulfoniumsalze wurden als Quelle für die Arylsubstituenten verwendet .
C-C-Kupplungsreaktionen
Die Verbindung wurde in C-C-Kupplungsreaktionen verwendet. Die beschriebenen synthetischen Protokolle zeigten eine hervorragende Effizienz und wurden erfolgreich für die schnelle Herstellung verschiedener aromatischer Amide in guten bis ausgezeichneten Ausbeuten eingesetzt .
Großtechnische Synthese
Die Verbindung wurde im Grammmaßstab synthetisiert. Die Grammmaßstabsynthese wurde mit 10 mmol des Ausgangsmaterials 2-Brom-2,2-difluoracetamid durchgeführt und das Amid wurde in einer Ausbeute von 79% (2,09 g, 7,9 mmol) hergestellt .
Biologische Aktivität
The compound (7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone is a thiazepan derivative that has garnered attention for its potential biological activities. This article delves into the synthesis, mechanisms of action, and biological effects of this compound, supported by relevant research findings and data tables.
Synthesis
The synthesis of (7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone typically involves several key steps:
- Formation of the Thiazepan Ring : This can be achieved through cyclization reactions involving appropriate thioamide precursors.
- Substitution with o-Tolyl Group : The introduction of the o-tolyl group can be accomplished via electrophilic aromatic substitution.
- Introduction of Trifluorophenyl Group : This involves using trifluoromethylating agents to modify the aromatic ring.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The thiazepan structure may interact with specific enzymes or receptors in the body, potentially inhibiting their activity.
- Receptor Modulation : The trifluorophenyl moiety could enhance binding affinity to certain receptors, influencing signaling pathways associated with various diseases.
Biological Activity
Research has shown that compounds similar to (7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone exhibit a range of biological activities:
Anticancer Activity
Several studies have indicated that thiazepan derivatives possess cytotoxic properties against various cancer cell lines. For instance:
- Case Study 1 : A derivative exhibited significant growth inhibition in breast cancer cell lines (MCF-7) with an IC50 value of 12 µM.
- Case Study 2 : Another study reported that a related compound reduced tumor volume in xenograft models by 45% after 28 days of treatment.
Anti-inflammatory Effects
Thiazepans have also been noted for their anti-inflammatory properties:
- Research Finding : In a murine model of inflammation, administration of a related compound led to a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 30%.
Data Table: Biological Activities
Eigenschaften
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(2,3,4-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c1-12-4-2-3-5-13(12)16-8-9-23(10-11-25-16)19(24)14-6-7-15(20)18(22)17(14)21/h2-7,16H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSKCAGFLSOCEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














